Erlotinib-d6 Hydrochloride is a deuterated form of Erlotinib Hydrochloride, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound is primarily utilized in research settings to study metabolic pathways and pharmacokinetics due to its isotopic labeling with deuterium, which enhances detection and quantification in various analytical techniques. Erlotinib itself is well-known for its application in treating non-small cell lung cancer, particularly in patients with specific mutations in the EGFR gene.
Erlotinib-d6 Hydrochloride is synthesized from Erlotinib Hydrochloride through deuteration processes that replace hydrogen atoms with deuterium. The original compound, Erlotinib Hydrochloride, was developed by OSI Pharmaceuticals and has been marketed under the brand name Tarceva. The synthesis of Erlotinib Hydrochloride typically involves multiple steps starting from 3,4-dihydroxy benzoic acid .
Erlotinib-d6 Hydrochloride falls under the category of small molecule pharmaceuticals and specifically belongs to the class of tyrosine kinase inhibitors. It is classified as an anticancer agent due to its targeted action against cancer cell proliferation driven by aberrant EGFR signaling.
The synthesis of Erlotinib-d6 Hydrochloride can be achieved through several methods, primarily focusing on modifying existing synthetic routes for Erlotinib Hydrochloride. A notable method involves:
In one modified synthesis approach, ammonium formate is used as a hydrogen donor in the presence of palladium/charcoal catalyst, allowing for safer conditions compared to traditional hydrogen gas methods .
Erlotinib-d6 Hydrochloride retains a similar structure to Erlotinib Hydrochloride but includes deuterium atoms. The molecular formula for Erlotinib is C22H24ClN3O4S, while for its deuterated form, it is represented as C22D24ClN3O4S.
Erlotinib-d6 Hydrochloride undergoes similar chemical reactions as its parent compound, including:
The isotopic labeling allows for enhanced tracking in metabolic studies using techniques such as mass spectrometry. This aids researchers in understanding drug behavior in biological systems more precisely .
Erlotinib-d6 Hydrochloride functions by competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase. This inhibition prevents downstream signaling pathways that lead to cell proliferation and survival in cancer cells.
Erlotinib-d6 Hydrochloride is primarily used in scientific research settings:
Deuterium labeling of the quinazoline core in Erlotinib-d6 Hydrochloride primarily targets the bis(2-methoxyethoxy) side chains, where six hydrogen atoms are replaced by deuterium (denoted as -OCD₂CD₂O-). This strategic deuteration leverages the kinetic isotope effect (KIE) to enhance metabolic stability while preserving the compound's affinity for the Epidermal Growth Factor Receptor tyrosine kinase. Key methodologies include:
Table 1: Deuterium Incorporation Efficiency in Quinazoline Synthesis
| Method | Deuterium Source | Incorporation Sites | Isotopic Purity |
|---|---|---|---|
| Pre-synthetic labeling | CD₃OD, BrCD₂CD₂Br | Methoxyethyl side chains | 98-99% atom D |
| Catalytic HIE (flow) | D₂O, Raney Ni | Methoxy groups | 97-98% atom D [6] |
| Reductive deuteration | D₂, Pd/C | Aromatic positions | <50% atom D [5] |
The deuterium labeling significantly alters physicochemical properties, including increased molecular weight (435.9 g/mol vs. 429.90 g/mol for non-deuterated erlotinib) and enhanced metabolic resistance to oxidative demethylation, as evidenced by reduced CYP3A4-mediated clearance in microsomal studies .
A critical step in Erlotinib-d6 synthesis involves the reduction of nitro intermediates to anilines, where catalytic transfer hydrogenation (CTH) offers advantages over traditional hydrogen gas methods. The modified protocol employs:
This method yields 3-ethynylaniline-d₄ intermediates with >95% conversion and minimizes the formation of dehalogenated byproducts observed in classical hydrogenation routes. The reaction proceeds at 60-80°C with a catalyst loading of 5-10 wt%, balancing efficiency and cost [5].
Palladium-catalyzed reductive amination constructs the pivotal C-N bond between the deuterated quinazoline core and 3-ethynylaniline. Key innovations include:
Table 2: Optimization Parameters for Reductive Amination
| Parameter | Standard Conditions | Optimized Conditions | Effect on Yield |
|---|---|---|---|
| Temperature | 80°C | 25°C | Increase from 72% to 88% [5] |
| Catalyst | PdCl₂(PPh₃)₂ | Pd(OAc)₂/PPh₃ | Higher selectivity |
| Solvent | Toluene | Tetrahydrofuran | Improved solubility |
| Reducing agent | H₂ (1 atm) | NaBH₄ | Faster completion |
This methodology enables gram-scale synthesis of Erlotinib-d6 precursor with minimal epimerization and <2% deuterium loss, as verified by LC-MS [5].
The terminal alkyne group in Erlotinib-d6 serves as a versatile handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the synthesis of triazole-linked derivatives for structure-activity studies. Key applications include:
CAS No.: 14970-71-9
CAS No.:
CAS No.: 19059-68-8
CAS No.:
CAS No.: 18455-58-8
CAS No.: 73575-12-9